molecular formula C11H19NO3 B6222832 tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate CAS No. 2757961-78-5

tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B6222832
CAS No.: 2757961-78-5
M. Wt: 213.3
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Description

tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

CAS No.

2757961-78-5

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-ethyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, tert-butyl esters are known to inhibit enzymes like calmodulin and methionine aminopeptidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring with a tert-butyl ester group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and research applications.

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